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molecular formula C13H12F3N3 B8279406 2-(Pyridin-4-yl)-2-(6-(trifluoromethyl)pyridin-3-yl)ethanamine

2-(Pyridin-4-yl)-2-(6-(trifluoromethyl)pyridin-3-yl)ethanamine

Cat. No. B8279406
M. Wt: 267.25 g/mol
InChI Key: AYSPPQDKQKIRNW-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

A mixture of 2-(pyridin-4-yl)-2-(6-(trifluoromethyl)pyridin-3-yl)acetonitrile (360 mg, 1.36 mmol) and NH3.H2O (2 mL) in MeOH (30 mL) was hydrogenated with Raney Ni (700 mg) under H2 (50 Psi) for 5 h. The reaction mixture was filtered and concentrated to give 2-(pyridin-4-yl)-2-(6-(trifluoromethyl)pyridin-3-yl)ethanamine (300 mg), which was used in the next step without further purification.
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]([C:10]2[CH:11]=[N:12][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:14][CH:15]=2)[C:8]#[N:9])=[CH:3][CH:2]=1.N.O>CO.[Ni]>[N:1]1[CH:2]=[CH:3][C:4]([CH:7]([C:10]2[CH:11]=[N:12][C:13]([C:16]([F:19])([F:17])[F:18])=[CH:14][CH:15]=2)[CH2:8][NH2:9])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
N1=CC=C(C=C1)C(C#N)C=1C=NC(=CC1)C(F)(F)F
Name
Quantity
2 mL
Type
reactant
Smiles
N.O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
700 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C(CN)C=1C=NC(=CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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